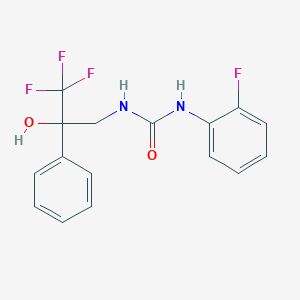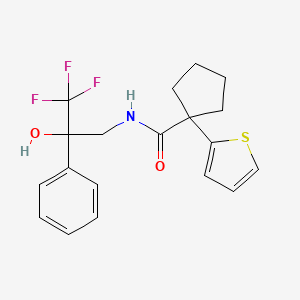
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation reactions.
Addition of the Trifluoro Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide.
Urea Formation: The final step involves the reaction of the intermediate with isocyanates or urea derivatives under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets. The fluorine atoms and urea moiety may facilitate binding to enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- 3-(2-bromophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- 3-(2-methylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Uniqueness
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O2/c17-12-8-4-5-9-13(12)22-14(23)21-10-15(24,16(18,19)20)11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYWPSIULUYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495078.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)
![methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495089.png)
![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)
![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)
![methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495109.png)
![methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495110.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)

![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495148.png)
